3-Aminocrotononitrile

Übersicht

Beschreibung

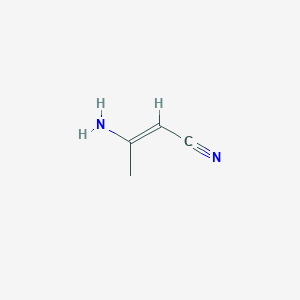

3-Aminocrotononitrile (CAS 1118-61-2), with the molecular formula C₄H₆N₂ and molecular weight 82.10 g/mol, is a versatile enaminonitrile compound existing as a cis-trans isomeric mixture . It appears as a white to off-white crystalline powder with a melting range of 55–67°C and ≥98% HPLC purity . The compound features a conjugated system comprising an amino group (–NH₂), a nitrile (–CN), and an α,β-unsaturated ketone moiety, enabling diverse reactivity in organic synthesis.

Vorbereitungsmethoden

Base-Catalyzed Dimerization of Acetonitrile

The dimerization of acetonitrile (CH₃CN) represents the cornerstone of 3-aminocrotononitrile synthesis. This reaction hinges on selective deprotonation to form a carbanion intermediate, which subsequently reacts with a second acetonitrile molecule. The choice of base and reaction conditions critically influences product distribution and yield.

Sodium Amide in Liquid Ammonia

The most industrially viable method, as detailed in patents CA2054821C and US5187297, employs sodium amide (NaNH₂) in liquid ammonia. The process occurs in three stages:

-

Deprotonation : At -33°C, NaNH₂ abstracts a proton from acetonitrile, forming a carbanion (CH₂CN⁻Na⁺) and releasing ammonia :

-

Dimerization : The carbanion reacts with another acetonitrile molecule, forming the sodium salt of this compound :

-

Hydrolysis : Water hydrolyzes the sodium salt to yield the final product :

Optimized Conditions :

-

Temperature : -33°C for deprotonation; 20–25°C for dimerization.

-

Solvent : Toluene or tetrahydrofuran (THF) enhances reaction homogeneity.

Comparative Analysis of Alternative Bases

Early methods used bases like lithium diethylamide or sodium bis-trimethylsilylamide, but these faced scalability and cost barriers. The table below contrasts key methodologies:

| Base | Solvent | Temperature (°C) | Yield (%) | Byproducts |

|---|---|---|---|---|

| Sodium amide (NaNH₂) | Liquid NH₃ | -33 to 25 | 86–90 | Negligible |

| Lithium diethylamide | Ether | -20 to 0 | 75–80 | Acetamidine (10–15%) |

| Sodium (Na) | Hydrocarbons | 70–180 | 60–70 | Sodium cyanide |

Key Findings :

-

Sodium amide in liquid ammonia minimizes acetamidine formation by favoring carbanion stability over nitrile group attack .

-

Metallic sodium in hydrocarbons (e.g., Swiss Patent 415,603) requires stoichiometric excess (2 mol Na per 3 mol CH₃CN), raising costs and waste .

Industrial-Scale Production Techniques

Process Intensification Strategies

Modern facilities integrate continuous flow reactors and ammonia recycling systems to enhance efficiency:

-

Ammonia Recovery : Gaseous NH₃ from deprotonation is condensed and reused, reducing raw material costs by 30% .

-

Solvent Selection : Toluene and THF improve heat transfer and facilitate product isolation. Polar aprotic solvents (e.g., dimethoxyethane) accelerate dimerization but complicate purification .

Temperature and Solvent Effects

The table below evaluates solvent performance in pilot-scale trials:

| Solvent | Boiling Point (°C) | Reaction Rate (h⁻¹) | Purity Post-Distillation (%) |

|---|---|---|---|

| Toluene | 110 | 0.45 | 99.5 |

| Tetrahydrofuran | 66 | 0.60 | 98.9 |

| Dimethoxyethane | 85 | 0.70 | 97.2 |

Insights :

-

Toluene’s higher boiling point allows safer handling at elevated temperatures during hydrolysis.

-

THF’s lower viscosity improves mixing but necessitates stricter temperature control to prevent side reactions .

Byproduct Formation and Mitigation

Acetamidine Contamination

Acetamidine (CH₃C(NH)NH₂) arises from base-induced nitrile group attack. Its formation is suppressed by:

-

Low Temperatures : Maintaining <-30°C during deprotonation reduces kinetic side pathways .

-

Excess Acetonitrile : A 2:1 molar ratio of CH₃CN to NaNH₂ ensures complete base consumption .

Sodium Cyanide Byproduct

Legacy sodium-based methods generate NaCN, necessitating hazardous waste treatment. The ammonia-mediated process eliminates this issue, aligning with green chemistry principles .

Analyse Chemischer Reaktionen

Cyclocondensation Reactions

3-Aminocrotononitrile acts as a bisnucleophilic reagent, enabling the synthesis of heterocyclic compounds:

Electrophilic Substitution and Coupling

The compound participates in diazotization and coupling reactions:

- Diazotization with p-Substituted Anilines :

- Reaction with Aryldiazonium Salts :

Nucleophilic Additions

This compound reacts with unsaturated electrophiles:

Self-Condensation and Isomerization

- Self-Condensation :

- Isomerization :

Reaction with Carbonyl Compounds

Wissenschaftliche Forschungsanwendungen

Pharmaceutical Applications

3-Aminocrotononitrile serves as a crucial intermediate in the synthesis of various pharmaceutical agents, particularly those targeting neurological disorders. Its ability to participate in diverse chemical reactions makes it valuable in developing new drugs.

Case Study: Antitumor Activity

A study demonstrated that this compound could be utilized to synthesize bis 1,4-dihydropyridine derivatives, which exhibited notable cytotoxicity against lung carcinoma cells (A549) compared to breast cancer cells (MCF7). The compounds synthesized showed better binding affinity to cyclin-dependent kinase 2 (CDK2), indicating potential for anticancer drug development .

| Compound | Cell Line | IC50 Value |

|---|---|---|

| Compound 10 | A549 | Lower than others |

| Compound 7 | MCF7 | Highest activity |

| Compound 8 | MCF7 | Lowest activity |

Organic Synthesis

In organic chemistry, this compound is employed for the preparation of α,β-unsaturated nitriles. These nitriles are essential for creating complex organic molecules and serve as building blocks in various synthetic pathways.

Reactions Involving this compound

- Electrophilic Reactions : It undergoes diazotization coupling reactions with p-substituted anilines to yield 2-arylhydrazono-3-ketimino-butyronitriles.

- Cyclization Reactions : It acts as a bisnucleophilic reagent in cyclocondensation reactions, forming various pyrimidinones and other heterocycles .

Material Science

The unique reactivity of this compound makes it suitable for exploring new materials, particularly in polymer chemistry. Its properties can be leveraged to develop polymers with enhanced characteristics.

Applications in Polymer Chemistry

- Synthesis of New Polymers : The compound can be used to create polyfunctional materials that exhibit improved mechanical and thermal properties.

Agricultural Chemicals

In the agricultural sector, this compound is utilized in formulating agrochemicals, enhancing the efficacy of pesticides and herbicides. Its role as an intermediate allows for the development of more effective agricultural products.

Impact on Agrochemical Formulations

Research indicates that incorporating this compound into pesticide formulations can enhance their effectiveness by improving target specificity and reducing environmental impact .

Summary Table of Applications

| Application Area | Specific Uses |

|---|---|

| Pharmaceuticals | Intermediate for neurological agents; anticancer compounds |

| Organic Synthesis | Preparation of α,β-unsaturated nitriles; heterocycles |

| Material Science | Development of new polymers |

| Agricultural Chemicals | Formulation of pesticides and herbicides |

Wirkmechanismus

The mechanism of action of 3-Aminocrotononitrile involves its ability to act as a bisnucleophilic reagent. It can react with various electrophiles to form different products. For example, it reacts with ferrocenyl-1,2-enones to form ferrocenyl pyridines . It also undergoes diazotization coupling reactions with p-substituted anilines to form 2-arylhydrazone-3-ketimino-butyronitriles .

Vergleich Mit ähnlichen Verbindungen

3-Aminocrotononitrile is distinguished from structurally related enaminonitriles and β-ketonitriles by its unique reactivity, thermal stability, and product diversity. Below is a systematic comparison:

Reactivity and Product Diversity

Key Insights :

- The –CN group in this compound enhances electrophilicity, facilitating nucleophilic attacks by phenols or amines.

- The α,β-unsaturation enables conjugate addition, critical for cyclization .

- Self-Condensation: Unlike ethyl β-aminocrotonate, this compound readily self-condenses at high temperatures (180°C), forming pyridones unless stabilized by phenolic substrates .

Thermal Stability and Reaction Conditions

Key Insights :

- This compound requires higher temperatures for reactions with phenolics (e.g., 180°C for 4-hydroxycoumarin), but this also risks self-condensation .

- Ethyl β-aminocrotonate is thermally labile, limiting its use in high-temperature syntheses .

Functional Group Influence on Product Diversity

Key Insights :

- The –NH₂ group in this compound enables dual reactivity (nucleophilic and electrophilic), unlike malononitrile or cyanoacetamide.

- Steric Effects: The methyl group in this compound directs regioselectivity in cyclization, favoring 5-membered pyrazole rings over 6-membered pyrimidines .

Biologische Aktivität

3-Aminocrotononitrile (3-ACN) is a small organic molecule with significant potential in medicinal chemistry, particularly due to its structural features that allow for diverse chemical reactivity. This article explores the biological activity of 3-ACN, focusing on its synthesis, pharmacological properties, and potential applications in drug development.

Chemical Structure and Properties

This compound is characterized by the formula C₄H₅N₂, featuring an amine group (NH₂) attached to the third carbon of a conjugated carbon chain, with a cyano group (C≡N) at the terminal position. This structure contributes to its reactivity and versatility as a synthetic intermediate in various chemical reactions, including cycloaddition and condensation reactions .

Synthesis

The synthesis of 3-ACN typically involves the dimerization of acetonitrile using strong bases such as sodium amide. The reaction proceeds through deprotonation to form a carbanion, which subsequently reacts to yield 3-ACN. Various methods have been reported, achieving yields ranging from 53% to over 90% purity .

Antimicrobial Activity

Research has indicated that 3-ACN exhibits notable antimicrobial properties. A study evaluating various aniline derivatives, including 3-ACN, found that it demonstrated significant activity against several bacterial strains. The mechanism of action appears to involve interference with bacterial cell wall synthesis and disruption of membrane integrity .

Anti-inflammatory Properties

3-ACN has been investigated for its anti-inflammatory effects. It has been shown to selectively inhibit cyclooxygenase-2 (COX-2) activity, which is crucial in the inflammatory response. In animal models, compounds derived from 3-ACN exhibited reduced inflammation in conditions such as arthritis, suggesting potential therapeutic applications in treating inflammatory diseases .

Case Studies

- Inflammation Model : In a study involving rats subjected to complete Freund's adjuvant-induced inflammation, derivatives of 3-ACN were administered. The results indicated a significant reduction in paw edema compared to control groups, highlighting its anti-inflammatory efficacy .

- Antimicrobial Testing : A series of experiments tested various concentrations of 3-ACN against Gram-positive and Gram-negative bacteria. The compound showed minimum inhibitory concentrations (MICs) comparable to standard antibiotics, indicating its potential as an antimicrobial agent .

Research Findings

The following table summarizes key findings related to the biological activity of this compound:

Q & A

Basic Research Questions

Q. What are the standard synthetic protocols for preparing 3-aminocrotononitrile in laboratory settings?

- Methodology :

- Microwave-assisted synthesis : Reacting this compound with HM (1.5 equivalents) at 120°C for 30 minutes under microwave irradiation, followed by purification via flash chromatography (yield: 79–88%) .

- Scale-up considerations : Increasing reaction scale (e.g., 3–6 g) improves yields slightly (e.g., 85% → 88%) due to reduced side reactions. Avoid chromatographic purification for precursors by optimizing solvent systems .

- Key parameters : Temperature control, stoichiometric ratios, and rapid purification to prevent degradation.

Q. Which spectroscopic techniques are employed to characterize this compound and its derivatives?

- Analytical workflow :

- IR spectroscopy : Identifies functional groups (e.g., nitrile: 2220 cm⁻¹, NH stretching: 3300–3500 cm⁻¹) and α-pyrone carbonyl (1725 cm⁻¹ in acetylated derivatives) .

- NMR : Distinguishes methyl groups (δ 2.1–2.7 ppm), olefinic protons (δ 5.8–6.3 ppm), and aromatic protons (δ 7.0–7.96 ppm) in condensation products .

- Mass spectrometry : Confirms molecular ions (e.g., m/z 224 for C₁₃H₁₀N₂O₂) and fragmentation patterns (e.g., CH₃CN elimination in trans-configuration products) .

Advanced Research Questions

Q. How does this compound participate in heterocyclic compound formation, and what mechanistic insights exist?

- Reaction pathways :

- Condensation with phenolic compounds : Forms tricyclic derivatives (e.g., 7 and 11a) via nucleophilic addition of phenolic hydroxyl groups to the nitrile, followed by cyclization. For example, heating with 4-hydroxycoumarin at 180°C yields 2-amino-4-methyl-5H-benzopyrano[4,3-b]pyridin-5-one (C₁₃H₁₀N₂O₂) .

- Self-condensation : At 180°C, forms 5-cyano-4,6-dimethyl-2-pyridone (C₈H₈N₂O) via dimerization, bypassing phenolic intermediates .

- Mechanistic drivers : Steric hindrance (e.g., failed cyclization with 4-hydroxycarbostyril) and electronic effects (e.g., resonance stabilization of intermediates) dictate product selectivity .

Q. How can contradictory data regarding the cyclotrimerization pathways of acetonitrile involving this compound be resolved?

- Electrode-specific degradation :

- Negative electrode : Forms this compound (acetonitrile dimer) as an intermediate during aging, alongside ethylene and triethylamine from tetraethylammonium decomposition .

- Positive electrode : Directly forms 2,4,6-trimethyl-1,3,5-triazine without dimer intermediates .

Q. What strategies optimize yields in multi-step syntheses using this compound under varying thermal conditions?

- Optimization framework :

- Temperature modulation : Higher temperatures (230–280°C) favor intramolecular cyclization (e.g., forming C₁₀H₉NO₃ from 4-hydroxy-6-methyl-2-pyrone), while lower temperatures (120–150°C) prevent decomposition .

- Catalyst-free conditions : Avoid acid/base catalysts to reduce side reactions (e.g., polymerization) during condensation with phenolic substrates .

- Solvent selection : Use ethanol for selective crystallization of products (e.g., 26% yield of 13 from 4-hydroxycarbostyril) .

Eigenschaften

IUPAC Name |

3-aminobut-2-enenitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H6N2/c1-4(6)2-3-5/h2H,6H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DELJOESCKJGFML-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=CC#N)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H6N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID3061508 | |

| Record name | 2-Butenenitrile, 3-amino- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3061508 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

82.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Slightly yellow flakes; [MSDSonline] | |

| Record name | 3-Aminocrotononitrile | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/9063 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

1118-61-2 | |

| Record name | 3-Amino-2-butenenitrile | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1118-61-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Butenenitrile, 3-amino- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 2-Butenenitrile, 3-amino- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3061508 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-aminocrotononitrile | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.012.970 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.